molecular formula C8H9F3N2S B12327621 N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine

Cat. No.: B12327621
M. Wt: 222.23 g/mol
InChI Key: MGWFIAKZOLYGCU-UHFFFAOYSA-N
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Description

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine is a compound that features a thiazole ring substituted with a trifluoromethyl group and a cyclopropanamine moiety. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds . The trifluoromethyl group is known for enhancing the biological activity and metabolic stability of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the cyclopropanamine moiety. One common method involves the reaction of 2-aminothiazole with trifluoromethyl iodide under basic conditions to introduce the trifluoromethyl group. The resulting intermediate is then reacted with cyclopropanamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and halogenated thiazole derivatives .

Scientific Research Applications

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate due to its biological activities.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, while the cyclopropanamine moiety can interact with specific protein targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and metabolic stability. Additionally, the cyclopropanamine moiety provides unique interactions with protein targets, distinguishing it from other thiazole derivatives .

Properties

Molecular Formula

C8H9F3N2S

Molecular Weight

222.23 g/mol

IUPAC Name

N-[[2-(trifluoromethyl)-1,3-thiazol-4-yl]methyl]cyclopropanamine

InChI

InChI=1S/C8H9F3N2S/c9-8(10,11)7-13-6(4-14-7)3-12-5-1-2-5/h4-5,12H,1-3H2

InChI Key

MGWFIAKZOLYGCU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CSC(=N2)C(F)(F)F

Origin of Product

United States

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